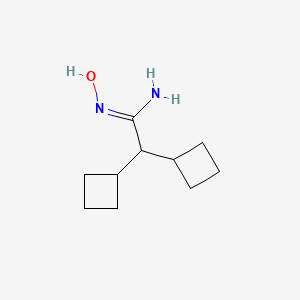

2,2-Dicyclobutyl-N'-hydroxyethanimidamide

Description

The exploration of novel chemical entities with potential therapeutic applications is a cornerstone of modern medicinal chemistry. Within this landscape, the compound 2,2-Dicyclobutyl-N'-hydroxyethanimidamide has garnered interest due to its unique structural features, namely the presence of an amidoxime (B1450833) functional group and a gem-dicyclobutyl substitution pattern. While extensive research on this specific molecule is still emerging, its constituent parts provide a strong foundation for predicting its chemical behavior and potential biological activities.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H18N2O |

|---|---|

Molecular Weight |

182.26 g/mol |

IUPAC Name |

2,2-di(cyclobutyl)-N'-hydroxyethanimidamide |

InChI |

InChI=1S/C10H18N2O/c11-10(12-13)9(7-3-1-4-7)8-5-2-6-8/h7-9,13H,1-6H2,(H2,11,12) |

InChI Key |

AUBSYMRBJQVFLK-UHFFFAOYSA-N |

Isomeric SMILES |

C1CC(C1)C(C2CCC2)/C(=N/O)/N |

Canonical SMILES |

C1CC(C1)C(C2CCC2)C(=NO)N |

Origin of Product |

United States |

Synthetic Methodologies for 2,2 Dicyclobutyl N Hydroxyethanimidamide and Analogues

Precursor Synthesis: Generation of 2,2-Dicyclobutyl-Substituted Nitrile Intermediates

The primary challenge in synthesizing the target compound lies in the creation of the 2,2-dicyclobutylacetonitrile (B1449199) intermediate. This precursor requires the installation of two bulky cyclobutyl groups on the alpha-carbon to the nitrile function.

Strategies for Geminal Dicyclobutyl Incorporation in Aliphatic Chains

The direct formation of a quaternary carbon center bearing two cyclobutyl groups adjacent to a nitrile is sterically demanding. Standard alkylation procedures involving the anion of acetonitrile (B52724) are often inefficient for creating such congested centers. Therefore, multi-step strategies are generally required.

One plausible approach involves a malonic ester-type synthesis. Dicyclobutyl ketone, serving as a key starting material, can be subjected to a Wittig or Horner-Wadsworth-Emmons reaction to introduce a carbon-carbon double bond. Subsequent functional group manipulations can lead to a suitable leaving group, which can then be displaced by a cyanide nucleophile.

Alternatively, a route starting from 2,2-dicyclobutylacetic acid could be envisioned. This acid can be converted into the corresponding primary amide, which is then dehydrated to yield the desired 2,2-dicyclobutylacetonitrile. Several reagents are known to effect the dehydration of amides to nitriles. britannica.com A one-pot conversion of carboxylic acids directly to nitriles has also been reported using reagents like chlorosulphonylisocyanate or by employing methanesulphonyl chloride in pyridine (B92270) followed by a dehydrating agent. tandfonline.com Chemoenzymatic cascades offer a modern, cyanide-free alternative, proceeding via reduction of the carboxylic acid to an aldehyde, in situ oxime formation, and subsequent enzymatic dehydration to the nitrile. nih.gov

Table 1: Selected Methods for Converting Carboxylic Acids/Aldehydes to Nitriles

| Starting Material | Reagents/Catalyst | Key Features |

|---|---|---|

| Carboxylic Acid | Methanesulphonyl chloride, Pyridine | Forms a mixed sulphonic anhydride (B1165640) intermediate. tandfonline.com |

| Carboxylic Acid | Indium trichloride (B1173362) (InCl3), Acetonitrile | Catalytic transnitrilation; proceeds via an imide intermediate. acs.org |

| Carboxylic Acid | Carboxylic acid reductase (CAR), Hydroxylamine (B1172632), Aldoxime dehydratase (Oxd) | Chemoenzymatic cascade, avoids toxic cyanide reagents. nih.gov |

| Aldehyde | Hydroxylamine hydrochloride (NH2OH·HCl) | Forms an aldoxime intermediate which is then dehydrated. britannica.com |

| Aldehyde | NH2OH·HCl, Silica-gel | Solvent-free, green methodology. ajgreenchem.com |

| Aldehyde | O-phenylhydroxylamine hydrochloride | Optimized for aqueous-soluble substrates like carbohydrates. nih.gov |

Cyclobutyl Ring Formation and Functionalization in Synthetic Routes

The construction of the cyclobutane (B1203170) ring itself is a fundamental aspect of the precursor synthesis. The [2+2] cycloaddition reaction is the most prominent and widely used method for forming four-membered rings. kib.ac.cnnih.gov This reaction can be initiated photochemically or catalyzed by transition metals.

Photochemical [2+2] Cycloadditions: This method involves the light-induced reaction of two olefinic components to form a cyclobutane ring. youtube.com The reaction can be intermolecular or intramolecular. harvard.edu For instance, the photocycloaddition of an excited state enone to a ground state alkene is a powerful tool for creating cyclobutanes with up to four new stereogenic centers. organicreactions.orgresearchgate.net The reaction often proceeds from the triplet excited state of one component, which can be populated directly or by using a photosensitizer. youtube.com

Transition Metal-Catalyzed [2+2] Cycloadditions: Various transition metal complexes, including those of nickel, ruthenium, and rhodium, can catalyze [2+2] cycloadditions between alkenes and other unsaturated partners. researchgate.net These reactions typically proceed through the formation of a metallacyclopentane intermediate followed by reductive elimination. researchgate.net Metal-catalyzed approaches often offer advantages in terms of selectivity and milder reaction conditions compared to photochemical methods.

Table 2: Overview of [2+2] Cycloaddition Methods for Cyclobutane Synthesis

| Method | Type | Key Features & Examples |

|---|---|---|

| Photochemical Cycloaddition | Intermolecular/Intramolecular | Light-induced reaction of two C=C bonds. Used in numerous natural product syntheses. researchgate.netrsc.org Can be sensitized (e.g., with acetone) or unsensitized. youtube.com |

| Ketene Cycloaddition | Thermal | Ketenes react with olefins to form cyclobutanones. Often proceeds with high stereoselectivity. harvard.edu |

| Transition Metal-Catalyzed Cycloaddition | Intermolecular | Catalysts include Ni, Ru, Rh, Pd, Au, Cu. researchgate.net Often proceed via metallacyclopentane intermediates. Can be highly regio- and enantioselective. |

N'-Hydroxyethanimidamide Formation: Conversion of Nitriles to Amidoximes

The conversion of the nitrile functional group in 2,2-dicyclobutylacetonitrile to the N'-hydroxyethanimidamide moiety is the defining step in the synthesis of the target compound.

Hydroxylamine Addition Reactions: Mechanistic Considerations and Optimizations

The most common and direct method for synthesizing amidoximes is the nucleophilic addition of hydroxylamine to a nitrile. nih.gov This industrially relevant reaction is typically performed by treating the nitrile with hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate or triethylamine (B128534), in a protic solvent like ethanol (B145695) or methanol. nih.govresearchgate.net The base is required to generate free hydroxylamine in situ. The reaction mixture is often heated to increase the reaction rate. nih.gov

Alternatively, an aqueous solution of hydroxylamine can be used, which may shorten the reaction time and obviate the need for an additional base. nih.gov Studies have shown that for some aromatic nitriles with electron-withdrawing groups, the reaction with hydroxylamine can lead to the formation of amides as a significant side-product. rsc.orgrsc.org This is thought to occur through initial attack by the oxygen atom of hydroxylamine on the nitrile carbon. rsc.org Theoretical and experimental studies have been conducted to understand the reaction mechanism and minimize this side-product formation, with ionic liquids showing promise in enhancing selectivity for the desired amidoxime (B1450833). rsc.org

Table 3: Typical Conditions for Nitrile to Amidoxime Conversion

| Reagents | Base | Solvent | Temperature | Typical Yields | Reference |

|---|---|---|---|---|---|

| Hydroxylamine Hydrochloride | Sodium Carbonate | Ethanol/Methanol | 60-80 °C | High (up to 98%) | nih.gov |

| Hydroxylamine Hydrochloride | Triethylamine | Ethanol/Methanol | Reflux | Good to High | nih.gov |

| Aqueous Hydroxylamine | None required | Water/Co-solvent | Varies | Good to High | nih.gov |

| Hydroxylamine Hydrochloride | Potassium Carbonate | Methanol | Reflux | 52-95% | researchgate.net |

Alternative Synthetic Routes to the N'-Hydroxyethanimidamide Moiety

While the direct addition of hydroxylamine to nitriles is prevalent, other methods can be employed for the synthesis of amidoximes. One notable alternative involves the reaction of amines with N-hydroxyimidoyl chlorides. rsc.org However, the N-hydroxyimidoyl chloride intermediates are not always readily available and must be prepared, typically by chlorination of an oxime. rsc.org

Another less common route involves the treatment of thioamides with hydroxylamine, which can sometimes provide purer amidoximes, especially in cases where the direct reaction with the nitrile leads to side products. rsc.org The synthesis of N-substituted amidoximes can also be achieved from amides or carboxylic acids in a one-pot procedure mediated by reagents like triphenylphosphine-iodine. rsc.org

Chemoselective Modifications and Derivatizations of the Amidoxime Functionality

The amidoxime group is a versatile functional handle that can undergo various chemoselective modifications. This allows for the synthesis of a diverse range of derivatives from the parent 2,2-Dicyclobutyl-N'-hydroxyethanimidamide.

O-Acylation and Cyclization: The hydroxyl group of the amidoxime is nucleophilic and can be readily acylated with acyl chlorides, anhydrides, or activated carboxylic acids to form O-acylamidoximes. mdpi.comrsc.org These intermediates are important precursors for the synthesis of 1,2,4-oxadiazoles, which are formed via a subsequent cyclodehydration reaction. mdpi.comnih.govtandfonline.com This cyclization can be promoted by heat or by bases such as tetrabutylammonium (B224687) fluoride (B91410) (TBAF). mdpi.com

O-Alkylation: The amidoxime oxygen can also be alkylated to form O-alkylated derivatives, which are valuable synthetic intermediates. organic-chemistry.org

Reduction to Amidines: The amidoxime group can be reduced to the corresponding amidine. Catalytic hydrogenation over palladium on carbon, often in the presence of acetic anhydride, is an effective method for this transformation. tandfonline.com This provides a convenient route from nitriles to amidines via the amidoxime intermediate. tandfonline.com

The reactivity of the amidoxime moiety also allows for its use in the synthesis of other heterocyclic systems, such as 1,2,4-oxadiazin-5-ones through reaction with esters like maleates or fumarates. nih.gov

Table 4: Common Derivatizations of the Amidoxime Moiety

| Reaction Type | Reagents | Product |

|---|---|---|

| O-Acylation | Acyl chlorides, Anhydrides | O-Acylamidoxime nih.gov |

| Cyclization | Heat, Base (e.g., TBAF) | 1,2,4-Oxadiazole mdpi.comrsc.org |

| O-Alkylation | Alkyl halides, Base | O-Alkylamidoxime organic-chemistry.org |

| Reduction | H2, Pd/C, Ac2O | Amidine tandfonline.com |

| Cyclocondensation | Maleic/Fumaric Esters | 1,2,4-Oxadiazin-5-one nih.gov |

N-Alkylation and N-Acylation Reactions of the N'-Hydroxy Group

The N'-hydroxy group of amidoximes is a versatile handle for further chemical modifications, including N-alkylation and N-acylation. These reactions allow for the introduction of various substituents, enabling the exploration of structure-activity relationships and the development of prodrug strategies.

N-Alkylation: The alkylation of the N'-hydroxy group can be achieved by reacting the amidoxime with an alkyl halide in the presence of a base. The choice of base and solvent is crucial to control the regioselectivity of the reaction, as the amino group of the amidoxime can also undergo alkylation. The use of a mild base and polar aprotic solvents generally favors O-alkylation. rsc.orgresearchgate.net For instance, reacting this compound with an alkyl halide (R-X) in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF) would yield the corresponding O-alkylated product.

N-Acylation: Acylation of the N'-hydroxy group is another important transformation, leading to the formation of O-acyl amidoximes. researchgate.netbath.ac.uk This can be accomplished by treating the amidoxime with an acylating agent, such as an acid chloride or an acid anhydride, often in the presence of a base like pyridine or triethylamine to neutralize the generated acid. bath.ac.ukresearchgate.net These O-acyl derivatives can act as prodrugs, which may undergo in vivo hydrolysis to release the active amidoxime.

A variety of acylating agents can be employed, leading to a diverse range of O-acyl derivatives. bath.ac.uk The reaction conditions are generally mild and proceed with good yields.

Table 1: Representative N-Alkylation and N-Acylation Reactions of Amidoximes

| Reaction Type | Reagents and Conditions | Product Type |

| N-Alkylation | Alkyl halide (R-X), Base (e.g., K2CO3), Solvent (e.g., DMF) | O-Alkyl Amidoxime |

| N-Acylation | Acyl chloride (RCOCl) or Anhydride ((RCO)2O), Base (e.g., Pyridine) | O-Acyl Amidoxime |

Protection Group Strategies for Amidoximes in Multi-Step Synthesis (e.g., Boc-protection)

In multi-step syntheses involving amidoximes, it is often necessary to protect the reactive N'-hydroxy and amino groups to prevent unwanted side reactions. nih.gov The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group for amines and can also be applied to the amidoxime functionality. organic-chemistry.org

Boc-protection of the amidoxime can be achieved by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base such as triethylamine or sodium bicarbonate. nih.gov This reaction typically results in the protection of the amino group, and depending on the reaction conditions, the N'-hydroxy group can also be protected. The resulting Boc-protected amidoxime is stable to a wide range of reaction conditions, allowing for selective transformations at other parts of the molecule. organic-chemistry.org

The Boc group can be readily removed under acidic conditions, for example, by treatment with trifluoroacetic acid (TFA) or hydrochloric acid in a suitable solvent. researchgate.net This orthogonality makes the Boc group a valuable tool in the synthesis of complex molecules containing the amidoxime moiety.

Table 2: Boc-Protection and Deprotection of Amidoximes

| Step | Reagents and Conditions | Outcome |

| Protection | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., Et₃N) | Formation of Boc-protected amidoxime |

| Deprotection | Acid (e.g., TFA or HCl) | Removal of the Boc group to regenerate the amidoxime |

Stereochemical Considerations in Dicyclobutyl-Substituted Amidoxime Synthesis

The presence of two cyclobutyl rings in this compound introduces potential stereochemical complexity. While the quaternary carbon atom bearing the two cyclobutyl groups is not a stereocenter itself, the cyclobutyl rings can possess stereocenters if they are substituted.

During the synthesis of such substituted analogues, diastereomers may be formed. The control of stereochemistry can be achieved through various strategies, including the use of chiral starting materials, chiral catalysts, or diastereoselective reactions. The separation of diastereomers can be accomplished by chromatographic techniques such as column chromatography or by crystallization.

The stereochemical outcome of reactions involving the dicyclobutyl moiety will depend on the specific reaction conditions and the nature of the reagents used. For instance, in reactions where a new stereocenter is created on one of the cyclobutyl rings, the approach of the reagent can be influenced by the steric bulk of the other cyclobutyl ring and the rest of the molecule, potentially leading to a preferred diastereomer. A detailed analysis of the transition states using computational modeling can often provide insight into the expected stereochemical outcome.

Advanced Spectroscopic and Chromatographic Characterization of 2,2 Dicyclobutyl N Hydroxyethanimidamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. emerypharma.comuobasrah.edu.iq A combination of one-dimensional and two-dimensional NMR experiments would provide a complete picture of the atomic connectivity and spatial arrangement of 2,2-Dicyclobutyl-N'-hydroxyethanimidamide.

One-Dimensional NMR (¹H-NMR, ¹³C-NMR) Analysis for Primary Structure Determination

One-dimensional NMR spectra, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for elucidating the primary structure of a molecule. uobasrah.edu.iqpressbooks.pub The ¹H-NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The ¹³C-NMR spectrum reveals the number of non-equivalent carbon atoms and their electronic environments. pressbooks.pub

For this compound, the ¹H-NMR spectrum would be expected to show distinct signals for the protons on the dicyclobutyl group, the ethanimidamide backbone, and the hydroxyl group. The integration of these signals would correspond to the number of protons in each environment. Similarly, the ¹³C-NMR spectrum would display unique peaks for each carbon atom in the molecule, with their chemical shifts indicating their functional group and hybridization state.

Hypothetical ¹H-NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~8.5 | br s | 1H | N'-OH |

| ~5.5 | br s | 2H | -NH₂ |

| ~2.5 | m | 2H | CH (cyclobutyl) |

| ~2.0 | s | 1H | CH (backbone) |

Hypothetical ¹³C-NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

|---|---|

| ~165 | C=N |

| ~50 | C (quaternary) |

| ~40 | CH (cyclobutyl) |

| ~25 | CH₂ (cyclobutyl) |

Two-Dimensional NMR Techniques (COSY, NOESY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between nuclei. wikipedia.orgnih.gov

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.comyoutube.com For the target molecule, COSY would establish the connectivity within the cyclobutyl rings.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY reveals through-space correlations between protons that are in close proximity, which is vital for determining stereochemistry and conformational preferences.

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates proton signals with the carbon atoms to which they are directly attached. nih.gov It is a powerful tool for assigning carbon resonances based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are separated by two or three bonds, which is essential for piecing together the molecular skeleton, especially around quaternary carbons and heteroatoms.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis (e.g., LC-MS)

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. ncsu.edunih.gov When coupled with liquid chromatography (LC-MS), it allows for the analysis of complex mixtures. ncsu.edu

For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular weight, which in turn confirms its elemental composition. Tandem mass spectrometry (MS/MS) experiments would involve selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions. youtube.commdpi.com The analysis of these fragments provides valuable information about the connectivity of the molecule.

Hypothetical Mass Spectrometry Data for this compound

| m/z (Mass-to-Charge Ratio) | Ion Type | Proposed Fragment Structure |

|---|---|---|

| [M+H]⁺ | Molecular Ion | [C₁₀H₁₈N₂O + H]⁺ |

| Fragment 1 | Product Ion | Loss of H₂O |

| Fragment 2 | Product Ion | Loss of NH₃ |

Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC, Column Chromatography)

Chromatographic techniques are essential for the separation, purification, and purity assessment of chemical compounds. americanpharmaceuticalreview.com

High-Performance Liquid Chromatography (HPLC) : HPLC is a widely used technique for determining the purity of a sample. nih.gov A sample of this compound would be injected into an HPLC system, and the resulting chromatogram would show a major peak corresponding to the compound and potentially minor peaks for any impurities. The area of the major peak relative to the total area of all peaks provides a quantitative measure of purity.

Column Chromatography : This is a preparative technique used to purify compounds. A crude sample of this compound could be loaded onto a silica (B1680970) gel column and eluted with an appropriate solvent system to separate it from starting materials, byproducts, and other impurities.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Theoretical and Computational Investigations of 2,2 Dicyclobutyl N Hydroxyethanimidamide

Quantum Chemical Studies: Electronic Structure and Reactivity Profiles

Quantum chemical studies are fundamental to understanding the distribution of electrons within a molecule, which in turn governs its stability, reactivity, and spectroscopic properties. For 2,2-Dicyclobutyl-N'-hydroxyethanimidamide, methods like Density Functional Theory (DFT) and Ab Initio calculations are employed to build a comprehensive electronic and reactivity profile.

Density Functional Theory (DFT) has become a ubiquitous tool in computational chemistry for its favorable balance between accuracy and computational cost, making it ideal for studying the ground state properties of medium to large organic molecules. escholarship.org DFT calculations for this compound would typically be performed to optimize the molecular geometry, determining the most stable arrangement of atoms by finding the minimum energy structure on the potential energy surface.

From this optimized geometry, a wealth of electronic properties can be derived. Key descriptors of chemical reactivity and intramolecular site selectivity can be modeled using DFT. nih.gov For instance, the calculation of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. rsc.org

Furthermore, the molecular electrostatic potential (MEP) can be mapped onto the electron density surface. This map reveals the regions of positive and negative electrostatic potential, identifying likely sites for electrophilic and nucleophilic attack, respectively. For this compound, the MEP would likely show negative potential around the oxygen and nitrogen atoms of the N'-hydroxyethanimidamide group, indicating their nucleophilic character, while the hydrogen of the hydroxyl group would exhibit a positive potential, marking it as an electrophilic site.

| Property | Calculated Value | Significance |

|---|---|---|

| Total Energy | -X.XXXX Hartrees | Represents the total electronic energy of the molecule in its optimized geometry. |

| HOMO Energy | -6.5 eV | Indicates the energy of the highest occupied molecular orbital; related to ionization potential. |

| LUMO Energy | +1.2 eV | Indicates the energy of the lowest unoccupied molecular orbital; related to electron affinity. |

| HOMO-LUMO Gap | 7.7 eV | Correlates with the chemical stability and reactivity of the molecule. |

| Dipole Moment | 3.2 Debye | Quantifies the overall polarity of the molecule, arising from asymmetric charge distribution. |

Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that solve the electronic Schrödinger equation without the use of empirical parameters. wikipedia.org These methods are based solely on fundamental physical constants and the atomic composition of the molecule. wikipedia.org While computationally more demanding than DFT, ab initio methods like Møller-Plesset perturbation theory (MP2) and Coupled-Cluster theory (CCSD(T)) can provide highly accurate results, serving as a benchmark for other methods.

For a molecule like this compound, high-accuracy ab initio calculations would be invaluable for:

Validating DFT Geometries: Comparing the geometry optimized at a high level of ab initio theory with that from various DFT functionals helps in selecting the most appropriate functional for the system.

Calculating Accurate Energies: Methods like CCSD(T) are considered the "gold standard" for calculating molecular energies, providing benchmark data for reaction enthalpies and activation barriers.

Investigating Electron Correlation Effects: Ab initio methods explicitly treat the correlation between the motions of electrons, which is approximated in DFT. This is particularly important for accurately describing non-covalent interactions and systems with complex electronic structures. worldscientific.com

The primary trade-off is computational cost, which scales rapidly with the size of the molecule and the basis set used. acs.org Therefore, a common strategy is to perform geometry optimizations and frequency calculations with a cost-effective DFT method and then perform single-point energy calculations on the resulting geometries using a high-level ab initio method to obtain more accurate electronic energies.

Conformational Analysis and Energy Landscapes of the Dicyclobutyl Moiety

The three-dimensional structure of a molecule is critical to its function and reactivity. Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that can be interconverted by rotation about single bonds and the energy differences between them. chemistrysteps.com For this compound, the dicyclobutyl moiety introduces significant structural complexity due to the inherent strain and flexibility of the four-membered rings.

The cyclobutane (B1203170) ring is characterized by significant ring strain, which is a combination of angle strain and torsional strain. masterorganicchemistry.com

Angle Strain: The ideal sp³ bond angle is 109.5°, but the internal angles of a planar cyclobutane would be 90°. This deviation forces the C-C bonding orbitals to have poor overlap, increasing the molecule's potential energy and instability. gcsu.edu

Torsional Strain: In a planar conformation, all the hydrogen atoms on adjacent carbon atoms would be fully eclipsed, leading to repulsive interactions and high torsional strain. masterorganicchemistry.com

| Cycloalkane | Total Ring Strain (kcal/mol) | Primary Strain Contributions |

|---|---|---|

| Cyclopropane | 27.6 | High angle and torsional strain. masterorganicchemistry.com |

| Cyclobutane | 26.3 | Significant angle strain, partially relieved torsional strain due to puckering. masterorganicchemistry.comlibretexts.org |

| Cyclopentane | 6.5 | Low angle strain, significant torsional strain relieved by adopting an "envelope" or "twist" conformation. |

| Cyclohexane | ~0 | Virtually no strain in the stable "chair" conformation. |

The flexibility of the this compound molecule arises from rotations around several key single bonds. The most significant of these are the C-C bonds connecting the imidamide group to the dicyclobutyl carbon and the C-C bond between the two cyclobutyl rings (if they were connected to adjacent carbons, which they are not in a 2,2-disubstituted system). The puckered nature of the cyclobutane rings themselves also contributes to the conformational landscape.

Computational methods can be used to explore this landscape by performing a potential energy surface (PES) scan. This involves systematically rotating one or more dihedral angles and calculating the energy at each step. The results can identify low-energy conformers (local minima) and the energy barriers (transition states) that separate them. For the dicyclobutyl system, different relative orientations of the two puckered rings will correspond to distinct conformers with varying energies due to steric interactions between the rings. The study of these energetics is crucial for understanding which conformations are most populated at a given temperature and how easily the molecule can transition between them. lumenlearning.com

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is a powerful tool for investigating the detailed pathways of chemical reactions. rsc.org By mapping the potential energy surface that connects reactants to products, chemists can identify intermediates and transition states, calculate activation energies, and gain a deeper understanding of reaction kinetics and selectivity. nih.gov

For this compound, the N'-hydroxyethanimidamide functional group is the most likely site of chemical transformation, such as hydrolysis, oxidation, or participation in cycloaddition reactions. A computational study of a potential reaction, for example, the acid-catalyzed hydrolysis of the imidamide C=N bond, would proceed as follows:

Reactant and Product Optimization: The geometries of the reactants (this compound and hydronium ion) and the final products (a carboxylic acid derivative and a hydroxylamine (B1172632) derivative) are optimized to find their lowest energy structures.

Transition State Search: A search is performed for the transition state (TS) structure corresponding to the highest energy point along the lowest energy reaction pathway. This is a critical step, as the TS structure reveals the geometry of the molecule as bonds are being broken and formed.

Frequency Calculation: Vibrational frequency calculations are performed on all optimized structures. For reactants, intermediates, and products, all calculated frequencies should be real. For a transition state, there must be exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Reaction Pathway Confirmation: An Intrinsic Reaction Coordinate (IRC) calculation can be performed starting from the transition state structure to confirm that it correctly connects the desired reactants and products (or intermediates).

Energy Profile Construction: By calculating the energies (including zero-point vibrational energy and thermal corrections to obtain free energies) of the reactants, transition states, and products, a complete reaction energy profile can be constructed. The difference in free energy between the reactants and the transition state gives the activation free energy (ΔG‡), which is the primary determinant of the reaction rate.

Computational studies have been effectively used to elucidate mechanisms for similar reactions, such as amide bond formation and cleavage, providing detailed insights that are often difficult to obtain experimentally. researchgate.netnih.gov

| Species | Description | Relative Free Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + H₃O⁺ | 0.0 |

| Intermediate 1 | Protonated imidamide | -5.2 |

| Transition State 1 | Nucleophilic attack of H₂O on the C=N bond | +18.5 |

| Intermediate 2 | Tetrahedral intermediate | +2.1 |

| Transition State 2 | Proton transfer step | +15.3 |

| Products | 2,2-dicyclobutylacetic acid + hydroxylammonium | -12.8 |

Transition State Analysis of Amidoxime (B1450833) Formation and Subsequent Transformations

The formation of this compound, like other amidoximes, is commonly achieved through the reaction of a corresponding nitrile with hydroxylamine. rsc.org Computational chemistry, particularly transition state analysis, provides profound insights into the reaction mechanism, energetics, and the factors governing the reaction rate.

The reaction is understood to proceed via a nucleophilic addition of hydroxylamine to the carbon atom of the nitrile group. Density Functional Theory (DFT) calculations are frequently employed to model this transformation. The process involves the formation of a transition state (TS) as the hydroxylamine nitrogen attacks the electrophilic nitrile carbon. This is followed by proton transfer steps to yield the final amidoxime product.

A detailed computational study of this mechanism would involve locating the transition state structures for each step and calculating their corresponding activation energies. For the formation of this compound, the initial step is the nucleophilic attack of hydroxylamine on 2,2-dicyclobutylacetonitrile (B1449199). This leads to a tetrahedral intermediate, which then undergoes tautomerization to form the more stable amidoxime structure. The tautomerization can be either uncatalyzed or catalyzed by solvent molecules or other species present in the reaction mixture. Each of these pathways would have distinct transition states and activation barriers.

Subsequent transformations of the amidoxime, such as cyclization reactions to form oxadiazoles, can also be investigated using transition state analysis. researchgate.net These studies are crucial for understanding potential side reactions and for optimizing reaction conditions to favor the formation of the desired product.

Table 1: Hypothetical Transition State Analysis Data for the Formation of this compound

| Reaction Step | Transition State | Activation Energy (kcal/mol) |

| Nucleophilic Attack | TS1 | 15-25 |

| Proton Transfer | TS2 | 5-10 |

| Tautomerization | TS3 | 10-20 |

Note: The data in this table is representative and intended to illustrate the type of information obtained from transition state analysis. Actual values would require specific computational studies on this compound.

Computational Prediction of Reactive Sites and Selectivity

Computational methods are invaluable for predicting the reactive sites and selectivity of a molecule like this compound. Key techniques include Molecular Electrostatic Potential (MEP) mapping and Frontier Molecular Orbital (FMO) analysis.

Molecular Electrostatic Potential (MEP) Mapping: MEP maps illustrate the charge distribution on the surface of a molecule, providing a guide to its reactive behavior. biointerfaceresearch.comnih.gov Regions of negative electrostatic potential (typically colored red or yellow) indicate areas of high electron density and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and are prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the oxygen and nitrogen atoms of the amidoxime group, making them primary sites for interaction with electrophiles. The hydrogen atoms of the hydroxyl and amine groups would exhibit positive potential, indicating their susceptibility to deprotonation.

Table 2: Predicted Reactive Sites of this compound

| Site | Predicted Reactivity | Computational Evidence |

| Oxygen Atom | Nucleophilic/Proton Acceptor | High negative MEP, High HOMO density |

| Amino Nitrogen Atom | Nucleophilic/Proton Acceptor | Negative MEP, High HOMO density |

| Imino Nitrogen Atom | Nucleophilic | Moderate negative MEP, HOMO contribution |

| Hydroxyl Hydrogen Atom | Electrophilic/Proton Donor | High positive MEP |

| Imino Carbon Atom | Electrophilic | Positive MEP, LUMO density |

Molecular Docking and Dynamics Simulations for Understanding Biomolecular Interaction Modes

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to investigate how a molecule like this compound might interact with biological macromolecules such as proteins. researchgate.netnih.gov These methods provide insights into the binding orientation, affinity, and the stability of the molecule-protein complex, which are fundamental for understanding its potential biomolecular interactions.

Molecular Docking: Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. researchgate.net In a hypothetical docking study of this compound, the molecule would be placed into the active site of a selected protein target. The docking algorithm would then explore various conformations and orientations of the ligand, scoring them based on a force field that estimates the binding affinity. proquest.com The results would reveal the most likely binding mode and provide a binding energy score, which is an estimate of the binding affinity. Key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the protein's amino acid residues would be identified. The amidoxime group, with its hydrogen bond donors and acceptors, would be expected to play a significant role in forming specific interactions with the protein. researchgate.netproquest.com

Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can be performed to study the dynamic behavior and stability of the ligand-protein complex over time. nih.govyoutube.com An MD simulation would involve placing the docked complex in a simulated physiological environment (e.g., a box of water molecules with ions) and solving Newton's equations of motion for all atoms in the system. nih.gov This provides a trajectory of the complex's movements, allowing for the analysis of its stability, conformational changes, and the persistence of intermolecular interactions. Parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) would be calculated to assess the stability of the complex and the flexibility of different parts of the protein and ligand.

Table 3: Representative Molecular Docking Results for this compound with a Hypothetical Protein Target

| Parameter | Value |

| Binding Affinity (kcal/mol) | -7.0 to -9.0 |

| Key Interacting Residues | Asp, Glu, Ser, Tyr |

| Types of Interactions | Hydrogen bonds, Hydrophobic interactions |

Note: This data is illustrative and based on typical results for small molecules with similar functional groups. researchgate.netproquest.comresearchgate.net Actual results would depend on the specific protein target.

Biomolecular Interactions and Mechanistic Studies of 2,2 Dicyclobutyl N Hydroxyethanimidamide Analogues in Vitro Research Focus

Investigating Enzyme-Compound Interactions: Ligand Binding and Modulation Kinetics (General research, not clinical efficacy)

The interaction between a small molecule and an enzyme is a critical area of investigation in chemical biology. For analogues of 2,2-Dicyclobutyl-N'-hydroxyethanimidamide, in vitro studies are designed to elucidate the nature of these interactions, including binding affinity and the kinetics of enzyme activity modulation.

Assay Development for Enzyme Activity Modulation

To evaluate how these compounds affect enzyme function, robust in vitro assays are essential. The development of such assays is the first step in characterizing the biochemical activity of a new compound series. Typically, these assays are conducted in a two-step process to distinguish between the inactivation of the enzyme and the measurement of its remaining activity. nih.gov

Commonly employed techniques include:

Fluorometric Assays: These assays use substrates that become fluorescent upon enzymatic action. For instance, peptides with a fluorescence quenching pair can be used as substrates; enzyme activity is measured by the increase in fluorescence as the substrate is cleaved. nih.gov The test compound is pre-incubated with the enzyme, and the subsequent rate of substrate conversion is measured to determine the extent of inhibition or activation. nih.govnih.gov

Spectrophotometric Assays: These methods rely on a change in absorbance of a substrate or product upon enzymatic reaction. The rate of change in absorbance is monitored over time to determine enzyme kinetics.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding of a small molecule to a protein, providing a complete thermodynamic profile of the interaction in a single experiment. acs.org

These assays are typically performed in multi-well plates to allow for high-throughput screening of various compound concentrations and analogues. nih.gov The goal is to determine key kinetic parameters such as the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ), which quantify the potency of the compound.

Structure-Activity Relationship (SAR) Studies on the N'-Hydroxyethanimidamide Core and Dicyclobutyl Substituents

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. ug.edu.ge For analogues of this compound, SAR studies focus on systematically modifying the N'-hydroxyethanimidamide core and the dicyclobutyl groups to identify which structural features are crucial for activity. ug.edu.gedrugdesign.org

The N'-Hydroxyethanimidamide Core: The amidine group and its derivatives are known to be present in many biologically active compounds. researchgate.neteurekaselect.com SAR studies on related N-hydroxy derivatives have shown that the N-hydroxy group can be critical for activity, potentially through its ability to form key hydrogen bonds or chelate metal ions within an enzyme's active site. nih.govmdpi.com Modifications, such as replacing the hydroxyl group with other functionalities, can lead to a significant loss of potency, highlighting its importance.

The Dicyclobutyl Substituents: The two cyclobutyl groups attached to the alpha-carbon create a bulky, sterically hindered region. The unique four-membered ring structure of cyclobutyl moieties is increasingly influential in drug design. nih.gov These groups can influence the compound's activity in several ways:

Hydrophobic Interactions: The aliphatic nature of the cyclobutyl rings can facilitate binding to hydrophobic pockets within a target protein. drugdesign.org

Conformational Rigidity: The rigid structure of the rings can lock the molecule into a specific conformation that is favorable for binding, reducing the entropic penalty of interaction.

Steric Influence: The size and shape of the dicyclobutyl moiety can provide selectivity for a specific enzyme by preventing the molecule from fitting into the active sites of other, off-target enzymes. scienceforecastoa.com

SAR studies involve synthesizing a series of analogues where these groups are altered—for example, by changing the ring size (e.g., to cyclopentyl), introducing substituents on the rings, or replacing one of the rings with a different group—and then evaluating their activity in the developed enzyme assays. mdpi.com

| Analogue | R1 Group | R2 Group | Core Modification | Enzyme Inhibition (IC₅₀, µM) |

|---|---|---|---|---|

| 1 (Parent) | Cyclobutyl | Cyclobutyl | N'-hydroxyethanimidamide | 5.2 |

| 2 | Cyclobutyl | Cyclopentyl | N'-hydroxyethanimidamide | 12.8 |

| 3 | Cyclobutyl | Phenyl | N'-hydroxyethanimidamide | 45.1 |

| 4 | Cyclobutyl | Cyclobutyl | N'-methoxyethanimidamide | 98.5 |

| 5 | Cyclobutyl | Cyclobutyl | Ethanimidamide | >200 |

This table presents hypothetical data for illustrative purposes to demonstrate SAR principles, where modifications to the dicyclobutyl groups and the N'-hydroxy moiety result in varied inhibitory potency against a target enzyme.

Nucleic Acid Binding and Potential Modulation of Cellular Processes (In Vitro)

Beyond proteins, nucleic acids (DNA and RNA) are increasingly recognized as important targets for small molecules. acs.org In vitro studies are crucial for determining whether analogues of this compound can bind to DNA or RNA and, if so, how this interaction might influence cellular functions like gene expression.

DNA/RNA Interaction Assays

A variety of biophysical techniques are available to detect and characterize the binding of small molecules to nucleic acids in vitro. springernature.com These methods can determine binding affinity (K_d), stoichiometry, and mode of interaction (e.g., intercalation, groove binding).

UV-Visible and Fluorescence Spectroscopy: These are common initial screening methods. The binding of a small molecule to DNA or RNA can cause changes in the absorbance or fluorescence spectrum of the compound. asianpubs.org Competitive binding assays using fluorescent dyes like ethidium (B1194527) bromide can also indicate if a compound displaces the dye, suggesting an intercalative binding mode. asianpubs.org

Surface Plasmon Resonance (SPR): SPR is a label-free technique that monitors the interaction in real time by immobilizing the nucleic acid on a sensor chip and flowing the small molecule over the surface. springernature.com It provides detailed kinetic data, including association and dissociation rate constants. acs.org

Gel Shift Assays: Also known as electrophoretic mobility shift assays (EMSA), these can visualize the binding of a small molecule to a nucleic acid fragment. A bound ligand can alter the migration of the DNA or RNA through a gel, causing a "shift" in its position.

Fluorescence Resonance Energy Transfer (FRET): FRET-based assays can be designed where a donor and acceptor fluorophore are attached to the nucleic acid. Ligand binding that induces a conformational change can alter the distance between the fluorophores, leading to a change in the FRET signal. nih.gov

Impact on Gene Expression and Cellular Functions in Model Systems

If a compound is found to bind nucleic acids, the next step is to investigate the functional consequences of this interaction in a cellular context. frontiersin.org High-throughput transcriptomics (HTTr) in human cell lines is a powerful approach for determining how a chemical can alter gene expression. nih.gov

Quantitative Real-Time PCR (qRT-PCR): This technique is used to measure changes in the expression of specific, targeted genes. Cells are treated with the compound, RNA is extracted, and the levels of specific messenger RNA (mRNA) transcripts are quantified.

RNA-Sequencing (RNA-Seq): For a global, unbiased view, RNA-Seq can be employed. This method sequences the entire transcriptome of the cell, providing a comprehensive profile of all genes that are up- or down-regulated in response to compound treatment. nih.gov

Reporter Gene Assays: These assays are used to study the effect of a compound on a specific gene promoter or regulatory element. The regulatory DNA sequence is linked to a reporter gene (e.g., luciferase), and changes in reporter activity upon compound treatment indicate modulation of that specific pathway.

These studies can reveal whether the compound and its analogues act as transcriptional activators or repressors and can provide initial clues about the cellular pathways they might affect. nih.govmdpi.com

| Gene Target | Cell Line | Assay Type | Compound Analogue | Fold Change in Expression (vs. Control) |

|---|---|---|---|---|

| Gene X (Apoptosis-related) | MCF-7 | qRT-PCR | Analogue 1 | +3.5 |

| Gene Y (Cell Cycle) | MCF-7 | qRT-PCR | Analogue 1 | -2.1 |

| Gene Z (Inflammation) | MCF-7 | qRT-PCR | Analogue 1 | No significant change |

| Gene X (Apoptosis-related) | MCF-7 | qRT-PCR | Analogue 5 (Inactive) | No significant change |

This table shows hypothetical qRT-PCR data illustrating how an active compound analogue might selectively modulate the expression of specific genes in a cancer cell line model system.

Cellular Target Identification and Signaling Pathway Analysis (In Vitro)

A key challenge in chemical biology is identifying the specific cellular protein or proteins with which a bioactive small molecule interacts to produce its effect. nih.gov Several unbiased, in vitro-based methods have been developed to deconvolve the cellular targets of small molecules. nih.govacs.org

Affinity Purification-Mass Spectrometry (AP-MS): This is a powerful and widely used biochemical approach. nih.gov The small molecule is chemically modified to be immobilized on a solid support, such as agarose (B213101) beads, creating an "affinity matrix". nih.govspringernature.com This matrix is then incubated with a cell lysate. Proteins that bind to the small molecule are "pulled down" and subsequently identified using mass spectrometry. Quantitative proteomics techniques, like SILAC (Stable Isotope Labeling by Amino acids in Cell culture), can be combined with this method to distinguish specific binders from non-specific background proteins. springernature.compnas.org

Genetic Screening: Genetic approaches can complement biochemical methods. For example, a CRISPR-based knockout library can be used in a selection system where cell survival is dependent on the presence or absence of the drug's target. acs.org If knocking out a specific gene confers resistance to the compound's effects, that gene product is a strong candidate for the molecular target. nih.govacs.org

Once a primary target is identified, further in vitro studies are conducted to analyze the downstream signaling pathways. If the target is a kinase, for example, researchers would use western blotting or phospho-proteomics to investigate how the compound affects the phosphorylation of known kinase substrates within the cell.

Proteomic Approaches for Identifying Molecular Binding Partners

The identification of molecular binding partners is crucial for elucidating the mechanism of action of novel chemical entities such as this compound analogues. Modern proteomic strategies offer powerful tools to identify these protein targets within a complex biological system. These approaches are broadly categorized into affinity-based methods and perturbation-based methods.

One prominent affinity-based strategy is Binding-Based Proteomic Profiling (BBPP) . This technique utilizes a chemical probe, an analogue of the compound of interest, which is modified to include two key features: a reactive group for covalent attachment to binding proteins and a reporter tag (e.g., biotin) for enrichment and identification. nih.govoatext.com For analogues of this compound, a BBPP probe could be synthesized to incorporate a photoactivatable group, which upon UV irradiation, would form a covalent bond with interacting proteins in close proximity. oatext.com This allows for the capture of not only high-affinity interactions but also transient or weaker binding events that might be physiologically relevant. The tagged protein complexes can then be isolated using affinity purification (e.g., streptavidin-coated beads) and identified via mass spectrometry. nih.gov

Another powerful technique is Thermal Proteome Profiling (TPP) , which identifies protein targets by observing changes in their thermal stability upon ligand binding. The principle behind TPP is that the binding of a small molecule to a protein can either stabilize or destabilize the protein's structure, leading to a shift in its melting temperature. By heating cell lysates or intact cells to various temperatures, precipitating the denatured proteins, and quantifying the remaining soluble proteins using mass spectrometry, a thermal denaturation curve can be generated for thousands of proteins simultaneously. When this is performed in the presence and absence of a this compound analogue, proteins that show a significant shift in their melting curves are identified as potential binding partners. nih.gov

A comparative overview of these proteomic approaches is presented in the table below.

| Approach | Principle | Advantages | Disadvantages |

| Binding-Based Proteomic Profiling (BBPP) | Uses a chemical probe to covalently label and enrich binding partners. nih.govoatext.com | Can capture a wide range of binding affinities; provides direct evidence of interaction. oatext.com | Requires synthesis of a functionalized chemical probe; potential for steric hindrance from the tag. |

| Thermal Proteome Profiling (TPP) | Measures changes in protein thermal stability upon ligand binding. nih.gov | Does not require modification of the compound; can be performed in intact cells. nih.gov | May not detect interactions that do not induce a change in thermal stability; indirect method. |

These proteomic approaches provide a global and unbiased view of the potential protein interactions of this compound analogues, offering critical insights into their molecular mechanisms.

Modulation of Intracellular Signaling Pathways

While specific studies on this compound are not available, research on analogous amidoxime-containing compounds suggests potential mechanisms for modulating intracellular signaling pathways. The biological activity of these compounds is often linked to their interactions with key regulatory proteins, such as enzymes and receptors. eurekaselect.com

One area of investigation for amidoxime (B1450833) analogues is in oncology, where they have been shown to interact with critical macromolecules and exhibit diverse mechanisms of action. eurekaselect.com For instance, certain amidoxime hybrids have been identified as potential inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tryptophan metabolism and immune evasion in cancer. eurekaselect.com By inhibiting IDO1, these compounds can potentially restore anti-tumor immune responses. Furthermore, related heterocyclic compounds, oxadiazoles, which can be synthesized from amidoximes, have demonstrated anti-proliferative effects by targeting the epidermal growth factor receptor (EGFR). eurekaselect.com EGFR is a key component of signaling pathways that regulate cell growth, proliferation, and survival, and its inhibition is a validated strategy in cancer therapy.

In addition to direct enzyme inhibition, amidine analogues, which are the reduced form of amidoximes, have been investigated as kinase inhibitors. semanticscholar.org Kinases are a large family of enzymes that play a central role in signal transduction by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders. The ability of amidine-containing compounds to inhibit specific kinases suggests that their amidoxime precursors could serve as prodrugs that, upon intracellular conversion, modulate kinase-dependent signaling pathways.

The following table summarizes the potential molecular targets of amidoxime analogues and their roles in intracellular signaling.

| Potential Target | Signaling Pathway Involvement | Potential Therapeutic Implication |

| Indoleamine 2,3-dioxygenase 1 (IDO1) | Tryptophan metabolism, immune regulation | Cancer immunotherapy |

| Epidermal Growth Factor Receptor (EGFR) | Cell proliferation, survival, and differentiation | Anti-cancer therapy |

| Protein Kinases | Diverse signal transduction pathways | Anti-cancer, anti-inflammatory therapies |

Further research is needed to determine if this compound and its analogues can modulate these or other signaling pathways.

Amidoximes as Prodrugs: Chemical Conversion and Reactivity in Model Biological Milieu

A significant body of research has focused on the role of amidoximes as prodrugs, which are inactive compounds that are converted into their active forms in vivo. researchgate.net The amidoxime functional group can undergo enzymatic reduction to the corresponding amidine, which is often the biologically active species. researchgate.net This bioconversion is a key aspect of the pharmacological activity of many amidoxime-containing compounds. nih.gov

The primary enzyme system responsible for the reduction of amidoximes is the mitochondrial amidoxime-reducing component (mARC). nih.gov This enzyme, in conjunction with cytochrome b5 and NADH cytochrome b5 reductase, forms an electron transport chain that catalyzes the reduction of the N-hydroxy group of the amidoxime to yield the amidine. nih.gov This conversion can significantly alter the pharmacological properties of the molecule, as amidines often exhibit different target-binding profiles and potencies compared to their amidoxime precursors. mdpi.com For example, the conversion of an amidoxime prodrug to a potent amidine inhibitor of the dengue virus protease has been reported. nih.govresearchgate.net

In addition to reduction to amidines, amidoximes can also be oxidized, a reaction that can be catalyzed by cytochrome P450 enzymes. nih.gov This oxidation can lead to the release of nitric oxide (NO), a critical signaling molecule involved in various physiological processes, including vasodilation and neurotransmission. nih.govnih.gov The ability of amidoximes to act as NO donors has been explored for potential therapeutic applications in cardiovascular diseases. nih.gov

The chemical conversion of amidoximes in a model biological milieu can be influenced by several factors, including the presence of reducing agents, oxidizing enzymes, and the local pH. The reactivity of the amidoxime moiety is summarized in the table below.

| Conversion Pathway | Key Enzymes/Conditions | Product(s) | Biological Significance |

| Reduction | Mitochondrial Amidoxime-Reducing Component (mARC) nih.gov | Amidine | Activation of the pharmacologically active form. researchgate.net |

| Oxidation | Cytochrome P450 (CYP) enzymes nih.gov | Nitric Oxide (NO) and other products | Potential for vasodilation and other NO-mediated effects. nih.gov |

The prodrug strategy offers several advantages, including the potential to improve the pharmacokinetic properties of a drug, such as its absorption, distribution, and metabolic stability. By masking a polar amidine group as a less basic amidoxime, it is possible to enhance oral bioavailability. nih.gov The subsequent in vivo conversion to the active amidine at the site of action can then lead to the desired therapeutic effect.

Future Directions and Emerging Research Avenues for Dicyclobutyl N Hydroxyethanimidamide Chemistry

Development of Highly Stereoselective Synthetic Methodologies for Cyclobutyl-Containing Amidoximes

The three-dimensional arrangement of atoms is critical for a molecule's biological activity. For compounds containing stereocenters, such as those with substituted cyclobutyl rings, the development of synthetic methods that can selectively produce a single desired stereoisomer is paramount. Future research must focus on creating robust and efficient stereoselective strategies for synthesizing cyclobutyl-containing amidoximes.

Current approaches to stereoselective synthesis often rely on chiral catalysts or the use of chiral starting materials derived from natural sources like (−)-α-pinene or (−)-verbenone. doi.orgresearchgate.net For instance, the stereoselectivity of reactions can be governed by the proximity of a chiral center to the reacting site, where steric hindrance directs the approach of reagents to a specific face of the molecule. doi.org

Key research objectives in this area should include:

Asymmetric Catalysis: The design and application of novel chiral catalysts (e.g., organocatalysts or transition-metal complexes) that can induce high levels of enantioselectivity or diastereoselectivity in the formation of the cyclobutane (B1203170) ring or in the modification of a pre-existing cyclobutyl scaffold.

Chiral Pool Synthesis: Expanding the library of readily available chiral cyclobutane building blocks from which complex amidoximes can be constructed.

Mechanistic Studies: Utilizing computational tools, such as Density Functional Theory (DFT) calculations, to understand the transition states of stereoselective reactions, thereby enabling the rational design of more effective synthetic protocols. researchgate.net

Table 1: Potential Strategies for Stereoselective Synthesis

| Methodology | Description | Potential Advantages | Key Challenges |

|---|---|---|---|

| Chiral Catalyst-Controlled Reactions | Use of a small amount of a chiral catalyst to control the stereochemical outcome of the reaction. | High efficiency; a small amount of catalyst can produce a large amount of product. | Catalyst design and synthesis can be complex and costly. |

| Substrate-Controlled Synthesis | The stereochemistry of the starting material directs the stereochemical outcome of subsequent reactions. | Predictable outcomes based on the known stereochemistry of the substrate. | Limited by the availability of appropriate chiral starting materials. |

| Chiral Auxiliary-Mediated Synthesis | A chiral auxiliary is temporarily attached to the substrate to direct the stereochemistry of a reaction, and is later removed. | High levels of stereocontrol can often be achieved. | Requires additional synthetic steps for attachment and removal of the auxiliary. |

| Enzymatic Resolutions | Use of enzymes to selectively react with one enantiomer in a racemic mixture, allowing for their separation. | High enantioselectivity under mild reaction conditions. | Often limited to specific substrate classes; enzyme stability can be an issue. |

Integration of Machine Learning and Artificial Intelligence in Compound Design and Property Prediction

Future applications of AI/ML in this field include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing models that correlate structural features of dicyclobutyl-containing amidoximes with their biological activity or other desired properties.

De Novo Drug Design: Employing generative AI models to design entirely new molecules based on a set of desired properties, exploring vast regions of chemical space to identify novel and promising candidates. optibrium.comnih.gov

Prediction of Physicochemical and ADMET Properties: Using deep learning algorithms to accurately forecast properties such as solubility, melting point, metabolic stability, and potential toxicity (Absorption, Distribution, Metabolism, Excretion, and Toxicity). eurekalert.orgmdpi.com

Table 2: AI/ML Applications in Compound Property Prediction

| Property Type | Examples | Impact on Research |

|---|---|---|

| Biological Activity | Binding affinity, enzyme inhibition, antibacterial activity | Prioritizes compounds for synthesis and testing; helps identify potential drug candidates. |

| Physicochemical Properties | Solubility, boiling point, melting point, vapor pressure | Guides formulation development and predicts physical behavior. miragenews.com |

| Pharmacokinetic (ADMET) Properties | Absorption, distribution, metabolism, excretion, toxicity | Reduces late-stage failures by identifying compounds with poor drug-like properties early on. eurekalert.org |

| Synthetic Accessibility | Prediction of reaction outcomes, planning of synthetic routes | Helps chemists design more efficient and practical synthetic pathways. |

Exploration of Novel Amidoxime (B1450833) Transformations and Cyclobutyl Architectures for Chemical Probes

The amidoxime functional group is a versatile chemical handle that can undergo a variety of transformations. nih.govacs.org Similarly, the unique, rigid, and three-dimensional nature of the cyclobutyl group makes it an attractive scaffold for the development of chemical probes—molecules designed to selectively interact with and report on biological targets. nih.govru.nl

Future research should aim to explore novel chemical reactions of the amidoxime moiety within the dicyclobutyl framework. This could lead to the creation of new molecular architectures with unique properties. For example, the oxidation of amidoximes can lead to the release of nitric oxide (NO), a critical signaling molecule in many physiological processes. nih.gov Harnessing this property could lead to the development of targeted NO-donating drugs.

Key areas for exploration include:

Novel Heterocycle Synthesis: Using the amidoxime group as a building block to construct novel heterocyclic systems, such as 1,2,4-oxadiazoles, which are common in medicinal chemistry. nih.gov

Bioorthogonal Chemistry: Developing transformations of the amidoxime or cyclobutyl groups that can occur within a biological system without interfering with native processes.

Scaffold Diversification: Exploring different substitution patterns on the cyclobutyl rings to precisely orient functional groups in three-dimensional space, thereby optimizing interactions with specific biological targets like enzymes or receptors. nih.gov

Table 3: Potential Chemical Transformations and Applications

| Transformation | Resulting Structure/Function | Potential Application |

|---|---|---|

| Cyclization Reactions | Formation of heterocyclic rings (e.g., 1,2,4-oxadiazoles) | Development of new therapeutic agents with diverse biological activities. |

| Oxidation of Amidoxime | Release of Nitric Oxide (NO) | Creation of targeted NO-donor prodrugs for cardiovascular or anti-inflammatory applications. nih.gov |

| Reduction of Amidoxime | Formation of amidines | Altering the basicity and hydrogen bonding capacity of the molecule to modulate target binding. |

| Functionalization of Cyclobutyl Ring | Introduction of reporter groups (e.g., fluorophores, biotin) | Design of chemical probes for target identification and imaging studies. |

Application of Advanced Analytical Techniques for Real-Time Reaction Monitoring and In Situ Characterization

A deep understanding of reaction mechanisms and kinetics is essential for optimizing synthetic processes. The adoption of Process Analytical Technology (PAT) allows for real-time, in situ monitoring of chemical reactions, providing a wealth of data that is not accessible through traditional offline analysis. nih.govhitec-zang.de

Applying these advanced techniques to the synthesis of 2,2-dicyclobutyl-N'-hydroxyethanimidamide and its derivatives would enable researchers to gain unprecedented insight into reaction pathways, identify transient intermediates, and rapidly optimize conditions for yield and purity. researchgate.net The integration of multiple orthogonal analytical tools can provide a comprehensive picture of a complex reaction mixture as it evolves. chemrxiv.org

Future work should focus on implementing techniques such as:

In Situ Spectroscopy: Using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and UV/Vis spectroscopy to continuously monitor the concentration of reactants, intermediates, and products without disturbing the reaction. hitec-zang.deresearchgate.net

Automated HPLC-MS: Employing automated systems for rapid sampling, dilution, and analysis by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to obtain detailed quantitative and qualitative information on reaction progress. rsc.org

Calorimetry: Using reaction calorimeters to measure the heat flow of a reaction in real-time, providing crucial information for safety assessment and process scale-up.

Table 4: Advanced Analytical Techniques for Reaction Monitoring

| Technique | Information Provided | Advantages for Synthesis Optimization |

|---|---|---|

| In Situ NMR Spectroscopy | Detailed structural information, quantification of species | Provides unambiguous identification of reaction components and intermediates. chemrxiv.org |

| In Situ FTIR/UV-Vis Spectroscopy | Concentration of functional groups, quantification | High sensitivity, rapid data acquisition, suitable for continuous flow processes. nih.govresearchgate.net |

| Automated HPLC-MS | Separation and identification of all components, accurate quantification | Excellent for complex mixtures with multiple products and isomers; highly sensitive. rsc.org |

| Reaction Calorimetry | Heat of reaction, reaction rate, thermal stability | Ensures process safety and provides data for efficient and safe scale-up. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.